molecular formula C29H38N6O5 B611024 STA-2842 CAS No. 1046490-67-8

STA-2842

Cat. No.: B611024
CAS No.: 1046490-67-8
M. Wt: 550.66
InChI Key: IYRJEWRABXHJSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

STA-2842 is a small-molecule inhibitor targeting the N-terminal ATP-binding domain of heat shock protein 90 (HSP90), a molecular chaperone critical for stabilizing client proteins involved in cell proliferation, survival, and signaling pathways. In conditional Pkd1 knockout mouse models, this compound (100 mg/kg dose) significantly reduced liver cyst volume by 39% and normalized liver-to-body weight ratios by inhibiting proliferation-associated proteins like EGFR and ERK1/2 . It also induced apoptosis via caspase-8 and PARP1 cleavage, correlating with HSP90 inhibition and ERK1/2 inactivation .

Properties

CAS No.

1046490-67-8

Molecular Formula

C29H38N6O5

Molecular Weight

550.66

IUPAC Name

5-[2,4-Dihydroxy-5-(1-methylethyl)phenyl]-N-[2-(4-morpholinyl)ethyl]-4-[4-(4-morpholinylmethyl)phenyl]-4H-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C29H38N6O5/c1-20(2)23-17-24(26(37)18-25(23)36)27-31-32-28(29(38)30-7-8-33-9-13-39-14-10-33)35(27)22-5-3-21(4-6-22)19-34-11-15-40-16-12-34/h3-6,17-18,20,36-37H,7-16,19H2,1-2H3,(H,30,38)

InChI Key

IYRJEWRABXHJSC-UHFFFAOYSA-N

SMILES

O=C(C1=NN=C(C2=CC(C(C)C)=C(O)C=C2O)N1C3=CC=C(CN4CCOCC4)C=C3)NCCN5CCOCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

STA2842;  STA 2842;  STA-2842

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

STA-2842 vs. Ganetespib

Ganetespib, another HSP90 inhibitor, shares this compound’s mechanism of destabilizing client proteins but differs in clinical progression and disease focus.

  • Efficacy : this compound reduced liver cyst burden in Pkd1−/− mice by degrading EGFR, ERK1/2, and mTOR clients . Ganetespib has shown clinical activity in breast and ALK+ lung cancers but lacks PLD/ADPKD trial data .
  • Dose Response : this compound requires 100 mg/kg for efficacy, whereas ganetespib’s optimal dose varies by cancer type .
  • Clinical Status : this compound remains preclinical, while ganetespib is in late-phase trials with a favorable toxicity profile .

This compound vs. mTOR Inhibitors (Rapamycin, Everolimus)

mTOR inhibitors target downstream effectors of HSP90 clients but lack broad pathway modulation.

  • Mechanism: this compound upstream inhibition degrades multiple clients (EGFR, RAF, AKT), while mTOR inhibitors block a single node .
  • Efficacy : this compound reduced cyst volume in established PLD, whereas mTOR inhibitors (e.g., rapamycin) show mixed results in ADPKD .
  • Apoptosis Induction : this compound increased cleaved caspase-8 and PARP1, unlike mTOR inhibitors, which primarily suppress proliferation .

This compound vs. Other HSP90 Inhibitors (e.g., 17-AAG)

  • Selectivity : this compound and ganetespib exhibit improved selectivity over 17-AAG, reducing off-target effects .
  • Disease Specificity : this compound’s retention in cystic tissues mirrors tumor-selective uptake, enhancing therapeutic index .

Key Data Tables

Table 1. Comparative Efficacy of this compound and Similar Compounds

Compound Target Effective Dose Key Findings in PLD/ADPKD Clinical Stage
This compound HSP90 100 mg/kg 39% cyst reduction; ERK1/2 inactivation Preclinical
Ganetespib HSP90 Varies by cancer No PLD data; active in cancer trials Phase III (cancers)
Rapamycin mTOR 1–5 mg/kg Mixed cyst reduction in ADPKD Approved (transplant)
Everolimus mTOR 2.5–10 mg/day Limited efficacy in advanced PLD Approved (cancer)

Table 2. Mechanistic Differences

Pathway/Protein This compound Effect Ganetespib Effect mTOR Inhibitor Effect
EGFR Degradation Degradation (in cancers) No direct effect
ERK1/2 Inactivation Inactivation (in cancers) Indirect suppression
AKT/mTOR Reduced phosphorylation Reduced phosphorylation Direct inhibition
Apoptosis Markers ↑ Cleaved caspase-8/PARP1 Variable (cancer-specific) Minimal effect

Research Insights and Challenges

  • Combination Therapy : this compound’s broad client protein degradation suggests synergy with mTOR or EGFR inhibitors .
  • Contradictions: One study noted increased cyst index post-STA-2842 treatment, possibly due to transient apoptosis induction ; however, this conflicts with majority data and requires further validation.
  • Clinical Translation : this compound’s selective retention in cystic tissues supports targeted dosing, but pharmacokinetic optimization is needed to minimize off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
STA-2842
Reactant of Route 2
STA-2842

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.